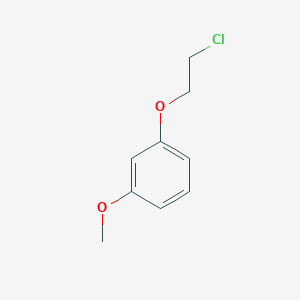

1-(2-Chloroethoxy)-3-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chloroethoxy)-3-methoxybenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxy group and a methoxy group

Mécanisme D'action

Mode of Action

The presence of the chloroethoxy and methoxy groups may influence the compound’s lipophilicity, which could affect its ability to cross cell membranes and interact with intracellular targets .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

For instance, the chloroethoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .

Action Environment

The action, efficacy, and stability of 1-(2-Chloroethoxy)-3-methoxybenzene may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with targets and its pharmacokinetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, the reaction can be carried out in the presence of a phase-transfer catalyst to facilitate the transfer of the reactants between different phases, thereby increasing the reaction rate.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloroethoxy)-3-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1-(2-ethoxy)-3-methoxybenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Nucleophilic Substitution: Products include 1-(2-aminoethoxy)-3-methoxybenzene, 1-(2-thioethoxy)-3-methoxybenzene, etc.

Oxidation: Products include 1-(2-chloroethoxy)-3-methoxybenzaldehyde and 1-(2-chloroethoxy)-3-methoxybenzoic acid.

Reduction: The major product is 1-(2-ethoxy)-3-methoxybenzene.

Applications De Recherche Scientifique

1-(2-Chloroethoxy)-3-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting neurological and inflammatory conditions.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used to study the effects of various substituents on the biological activity of benzene derivatives.

Comparaison Avec Des Composés Similaires

2-(2-Chloroethoxy)ethanol: A chloroalkoxy alcohol used in the synthesis of pharmaceuticals.

2-Chloroethanol: A simpler compound used as a solvent and chemical intermediate.

1-(2-Chloroethoxy)propane: Another chloroethoxy derivative with different applications.

Uniqueness: 1-(2-Chloroethoxy)-3-methoxybenzene is unique due to the presence of both chloroethoxy and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pharmaceuticals. The compound’s reactivity and potential for further functionalization also contribute to its uniqueness.

Activité Biologique

1-(2-Chloroethoxy)-3-methoxybenzene, also known by its CAS number 102877-31-6, is an organic compound that features a benzene ring substituted with a chloroethoxy group and a methoxy group. Understanding its biological activity is crucial for applications in pharmaceuticals and material science, as well as for assessing its environmental impact.

- Molecular Formula : C₉H₁₁ClO₂

- Molecular Weight : 188.64 g/mol

- Structure : The compound consists of a methoxy group (-OCH₃) and a chloroethoxy group (-OCH₂CH₂Cl) attached to the benzene ring, which influences its lipophilicity and potential biological interactions.

The biological activity of this compound can be attributed to several factors:

- Lipophilicity : The presence of the chloroethoxy and methoxy groups enhances the compound's ability to cross cell membranes, allowing interaction with intracellular targets.

- Biochemical Pathways : Similar compounds have been shown to affect various biochemical pathways, including signal transduction and metabolic pathways, potentially influencing cell cycle regulation.

- Environmental Factors : The efficacy and stability of this compound can be influenced by environmental conditions such as pH and temperature, which may affect its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by acting on specific nicotinic acetylcholine receptors (nAChRs), particularly in lung adenocarcinoma .

- Pharmacological Applications : This compound is being explored for its potential use in treating neurological and inflammatory conditions due to its ability to modulate receptor activity .

Case Studies

- Anticancer Research : In vitro studies demonstrated that analogs of this compound could block pro-proliferative effects on cancer cells expressing nAChRs. The compound's structure was optimized to enhance its antagonistic properties against these receptors, leading to significant reductions in tumor growth in experimental models .

- Neuropharmacology : In studies assessing the interaction of related compounds with dopamine receptors, it was found that modifications in the chemical structure could significantly alter receptor affinity and functional activity. This suggests that similar modifications on this compound could yield compounds with enhanced neuropharmacological profiles .

Research Findings

The following table summarizes key findings from recent studies concerning the biological activity of this compound:

Propriétés

IUPAC Name |

1-(2-chloroethoxy)-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZITZAORZBGNDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486090 |

Source

|

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-31-6 |

Source

|

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.